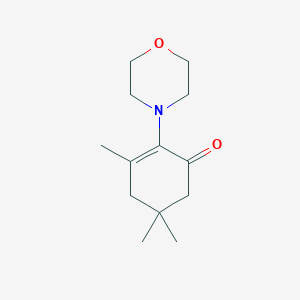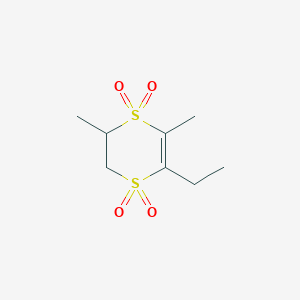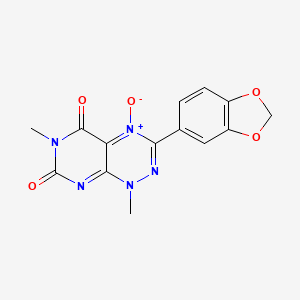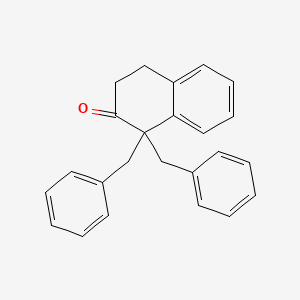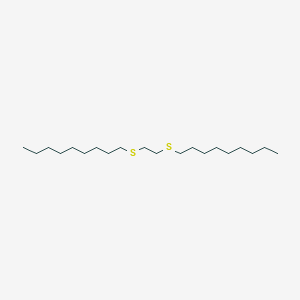
1-(2-Nonylsulfanylethylsulfanyl)nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Nonylsulfanylethylsulfanyl)nonane is an organic compound characterized by its unique structure, which includes two nonyl groups connected by a sulfanyl-ethyl-sulfanyl linkage
Métodos De Preparación
The synthesis of 1-(2-Nonylsulfanylethylsulfanyl)nonane typically involves the use of organosulfur chemistry. One common method includes the reaction of nonyl mercaptan with 1,2-dibromoethane under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
1-(2-Nonylsulfanylethylsulfanyl)nonane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert sulfoxides or sulfones back to the sulfide form.
Substitution: Nucleophilic substitution reactions are common, where the sulfanyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often use bases like sodium hydroxide or potassium tert-butoxide.
Major Products: The major products formed depend on the specific reaction conditions but can include sulfoxides, sulfones, and various substituted derivatives.
Aplicaciones Científicas De Investigación
1-(2-Nonylsulfanylethylsulfanyl)nonane has several applications in scientific research:
Chemistry: It is used as a model compound in studies of organosulfur chemistry and reaction mechanisms.
Biology: Its derivatives are explored for potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of other complex molecules.
Mecanismo De Acción
The mechanism by which 1-(2-Nonylsulfanylethylsulfanyl)nonane exerts its effects involves interactions with various molecular targets. The sulfanyl groups can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the compound’s hydrophobic nonyl chains allow it to interact with lipid membranes, potentially affecting membrane integrity and function.
Comparación Con Compuestos Similares
1-(2-Nonylsulfanylethylsulfanyl)nonane can be compared to other similar compounds such as:
1-(2-Octylsulfanylethylsulfanyl)octane: Similar structure but with octyl groups instead of nonyl groups.
1-(2-Decylsulfanylethylsulfanyl)decane: Similar structure but with decyl groups.
Uniqueness: The unique combination of nonyl groups and sulfanyl linkages in this compound provides distinct chemical properties, such as higher hydrophobicity and specific reactivity patterns, making it valuable for specialized applications.
Propiedades
Número CAS |
60810-42-6 |
|---|---|
Fórmula molecular |
C20H42S2 |
Peso molecular |
346.7 g/mol |
Nombre IUPAC |
1-(2-nonylsulfanylethylsulfanyl)nonane |
InChI |
InChI=1S/C20H42S2/c1-3-5-7-9-11-13-15-17-21-19-20-22-18-16-14-12-10-8-6-4-2/h3-20H2,1-2H3 |
Clave InChI |
HTSWDJSFTQEJQF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCSCCSCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


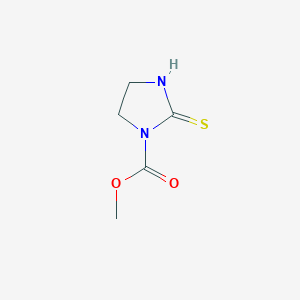
![7-Fluoro-5-phenyl-1,3-dihydro-2H-pyrido[3,2-e][1,4]diazepin-2-one](/img/structure/B14618671.png)
![[1,1'-Biphenyl]-4-yl bis(2,5-dimethylphenyl) phosphate](/img/structure/B14618673.png)
![N-{4-[(6-Bromopyridin-2-yl)oxy]phenyl}acetamide](/img/structure/B14618677.png)

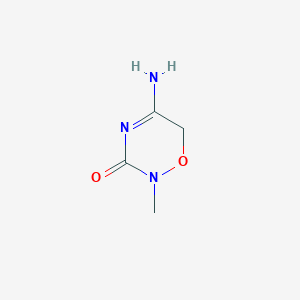
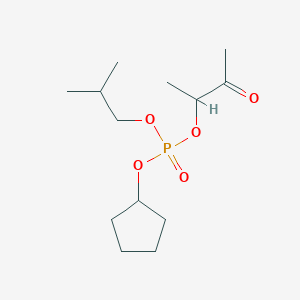
![9-Methyl-9-[4-(methylsulfanyl)phenyl]-9H-fluorene](/img/structure/B14618699.png)
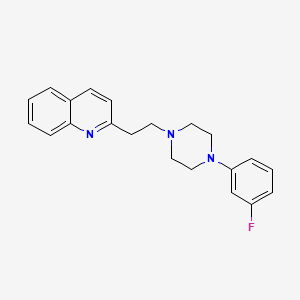
![2-Pyrrolidinone, 1-[(2-methyl-3-pyridinyl)methyl]-](/img/structure/B14618706.png)
